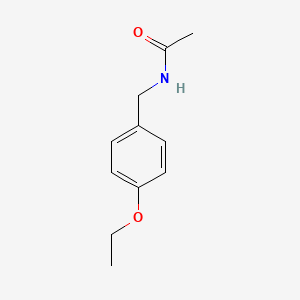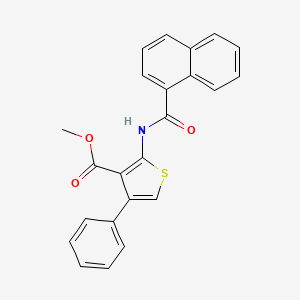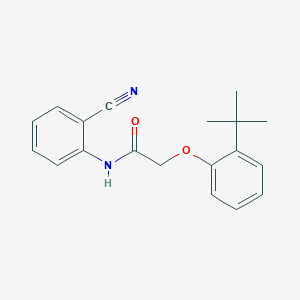
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide
Übersicht
Beschreibung
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of N-arylacetamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the cells. It inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide also targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers and promotes cell proliferation and survival. By inhibiting this pathway, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide induces apoptosis and inhibits cell proliferation in cancer cells. Moreover, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide reduces oxidative stress and inflammation in the brain by activating the antioxidant defense system and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has been found to exhibit various biochemical and physiological effects in the cells. It inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB and MAPK signaling pathways. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide also induces apoptosis and inhibits cell proliferation in cancer cells by targeting the Wnt/β-catenin signaling pathway. Moreover, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide reduces oxidative stress and inflammation in the brain by activating the antioxidant defense system and inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation and handling. Moreover, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide. One of the potential applications of 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy and safety of 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide in preclinical and clinical settings. Another potential application of 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is in the treatment of cancer, particularly those with aberrant activation of the Wnt/β-catenin signaling pathway. Future studies should focus on the development of 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide derivatives with improved potency and selectivity for cancer cells. Moreover, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has shown promising results in promoting neuroprotection, and further studies are needed to investigate its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide exhibits anti-inflammatory and anti-cancer properties and promotes neuroprotection. The synthesis of 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide involves the reaction of 2-tert-butylphenol and 2-cyanophenylacetic acid in the presence of a coupling agent and a catalyst. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in the cells. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments, but also has some limitations. Future research on 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide should focus on its potential applications in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting the Wnt/β-catenin signaling pathway. Moreover, 2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has been found to promote neuroprotection by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)15-9-5-7-11-17(15)23-13-18(22)21-16-10-6-4-8-14(16)12-20/h4-11H,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDVUJCJOEGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667954.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4667960.png)
![1-{2-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B4667966.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B4667972.png)
![8,9-dimethyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667988.png)
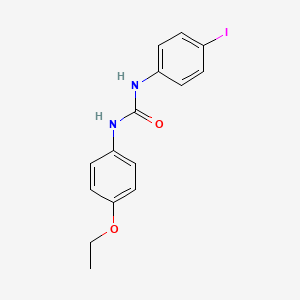
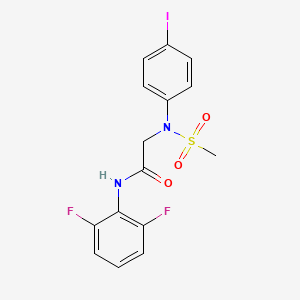
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)

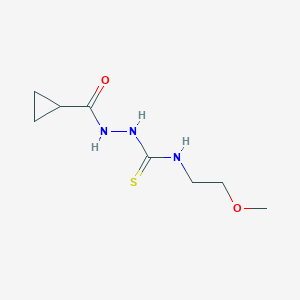
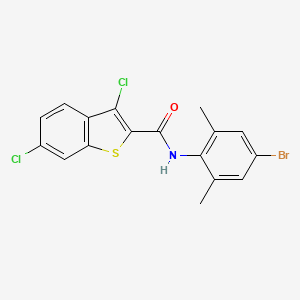
![tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate](/img/structure/B4668048.png)
